molecular formula C8H15NO2 B13169844 1-(4-Amino-3-methyloxolan-3-yl)propan-1-one

1-(4-Amino-3-methyloxolan-3-yl)propan-1-one

Cat. No.: B13169844
M. Wt: 157.21 g/mol
InChI Key: REYWPSJWODMMFK-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methyloxolan-3-yl)propan-1-one is an organic compound with the molecular formula C₈H₁₅NO₂ It is characterized by the presence of an amino group attached to a methyloxolane ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-methyloxolan-3-yl)propan-1-one typically involves the following steps:

    Formation of the Methyloxolane Ring: The initial step involves the formation of the methyloxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the methyloxolane derivative with an amine under basic conditions.

    Attachment of the Propanone Moiety: The final step involves the attachment of the propanone moiety through a condensation reaction. This can be achieved by reacting the amino-methyloxolane derivative with a suitable ketone under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methyloxolan-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted methyloxolane derivatives.

Scientific Research Applications

1-(4-Amino-3-methyloxolan-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methyloxolan-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methyloxolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Amino-3-(methylthio)phenyl)propan-1-one: Similar structure but with a methylthio group instead of a methyloxolane ring.

    1-[(2-methyloxolan-3-yl)amino]propan-2-ol: Similar structure but with a hydroxyl group instead of a ketone moiety.

Uniqueness: 1-(4-Amino-3-methyloxolan-3-yl)propan-1-one is unique due to the presence of the methyloxolane ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-amino-3-methyloxolan-3-yl)propan-1-one

InChI

InChI=1S/C8H15NO2/c1-3-7(10)8(2)5-11-4-6(8)9/h6H,3-5,9H2,1-2H3

InChI Key

REYWPSJWODMMFK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(COCC1N)C

Origin of Product

United States

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